molecular formula C34H26N4O2 B11546631 (2E,2'E)-N,N'-(pyrimidine-2,4-diyldibenzene-4,1-diyl)bis(3-phenylprop-2-enamide)

(2E,2'E)-N,N'-(pyrimidine-2,4-diyldibenzene-4,1-diyl)bis(3-phenylprop-2-enamide)

Cat. No.: B11546631
M. Wt: 522.6 g/mol
InChI Key: NXOCDZRJVVBWIB-XHQRYOPUSA-N
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Description

(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE is a complex organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various pharmacologically active compounds. This particular compound features a conjugated system of double bonds and aromatic rings, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE typically involves the Claisen-Schmidt condensation reaction. This reaction is a key method for forming 1,3-diphenyl-2-propene-1-ones (chalcones) from suitable acetophenones and benzaldehydes . The reaction conditions generally include:

    Reactants: Acetophenone derivatives and benzaldehyde derivatives.

    Catalyst: Sodium hydroxide (NaOH) in ethanol.

    Temperature: Room temperature.

    Reaction Time: Approximately 20 hours.

The reaction mixture is then poured into ice-cold water, and the pH is adjusted to around 2 using hydrochloric acid (HCl). The resulting solid is separated, dissolved in dichloromethane (CH₂Cl₂), washed with a saturated solution of sodium bicarbonate (NaHCO₃), and evaporated to dryness. The residue is recrystallized from a methanol/chloroform mixture to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. These methods typically involve:

    Batch or continuous flow reactors: to control reaction conditions precisely.

    Purification techniques: such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, which can affect cellular functions. It may interact with enzymes, receptors, and other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-PHENYL-N-[4-(2-{4-[(2E)-3-PHENYLPROP-2-ENAMIDO]PHENYL}PYRIMIDIN-4-YL)PHENYL]PROP-2-ENAMIDE is unique due to its specific structural features, including the presence of multiple aromatic rings and a conjugated system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C34H26N4O2

Molecular Weight

522.6 g/mol

IUPAC Name

(E)-3-phenyl-N-[4-[2-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]pyrimidin-4-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C34H26N4O2/c39-32(21-11-25-7-3-1-4-8-25)36-29-17-13-27(14-18-29)31-23-24-35-34(38-31)28-15-19-30(20-16-28)37-33(40)22-12-26-9-5-2-6-10-26/h1-24H,(H,36,39)(H,37,40)/b21-11+,22-12+

InChI Key

NXOCDZRJVVBWIB-XHQRYOPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)NC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)NC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

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